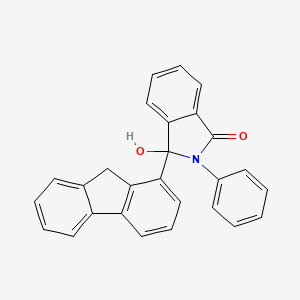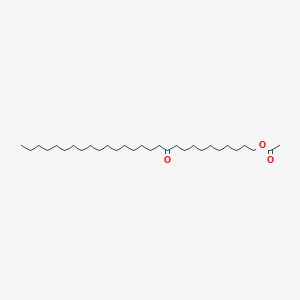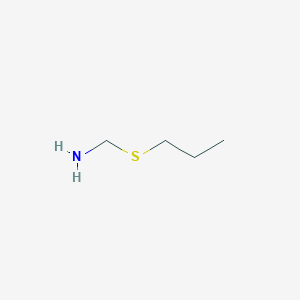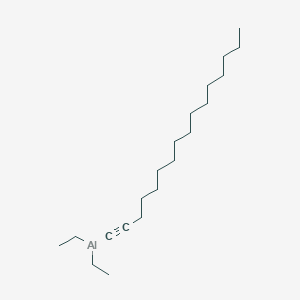
Diethyl(hexadec-1-YN-1-YL)alumane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(hexadec-1-YN-1-YL)alumane is an organoaluminum compound characterized by the presence of a carbon-carbon triple bond (alkyne) and an aluminum atom bonded to two ethyl groups and a hexadecynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(hexadec-1-YN-1-YL)alumane typically involves the reaction of hexadec-1-yne with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Hexadec-1-yne+Diethylaluminum chloride→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(hexadec-1-YN-1-YL)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced to form simpler organoaluminum compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Simpler organoaluminum compounds.
Substitution: New organoaluminum compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Diethyl(hexadec-1-YN-1-YL)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of diethyl(hexadec-1-YN-1-YL)alumane involves the interaction of the aluminum atom with various molecular targets. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as polymerization and catalysis. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaluminum chloride: A simpler organoaluminum compound used in similar applications.
Triethylaluminum: Another organoaluminum compound with three ethyl groups.
Hexadec-1-yne: The alkyne precursor used in the synthesis of diethyl(hexadec-1-YN-1-YL)alumane.
Uniqueness
This compound is unique due to the presence of both an alkyne group and an aluminum center, providing a combination of reactivity and coordination properties not found in simpler organoaluminum compounds.
Eigenschaften
CAS-Nummer |
91889-21-3 |
|---|---|
Molekularformel |
C20H39Al |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
diethyl(hexadec-1-ynyl)alumane |
InChI |
InChI=1S/C16H29.2C2H5.Al/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;2*1-2;/h3,5-16H2,1H3;2*1H2,2H3; |
InChI-Schlüssel |
IBGCTZHWMDFZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC#C[Al](CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


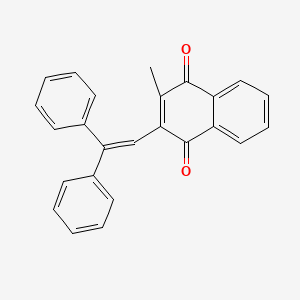
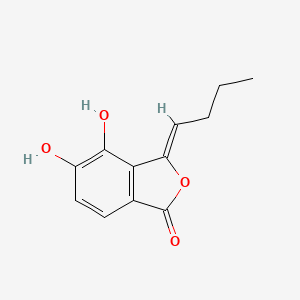

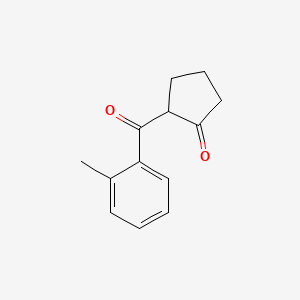

![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
